2-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile
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Overview
Description
2-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzonitrile is a chemical compound that features a fluorinated benzene ring attached to a pyrrolidinone moiety and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzonitrile typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination reactions, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Benzonitrile Group: The benzonitrile group is typically introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by a nitrile group.
Industrial Production Methods
Industrial production of 2-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated aromatic ring and nitrile group can be utilized in the design of advanced materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving fluorinated compounds.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluorine atom can enhance binding affinity and selectivity by participating in unique interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(1-pyrrolidinyl)benzoic acid
- 2-Fluoro-6-(1-pyrrolidinyl)benzonitrile
- 4-(2-Oxo-1-pyrrolidinyl)methylbenzoic acid
Uniqueness
2-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the benzene ring, combined with the pyrrolidinone moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H9FN2O |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-fluoro-4-(2-oxopyrrolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C11H9FN2O/c12-10-6-9(4-3-8(10)7-13)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2 |
InChI Key |
UQTBNXSOZFCZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
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